3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
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Overview
Description
3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a synthetic organic compound characterized by the presence of diethyl and trifluoromethoxy groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the alkylation of an indole derivative with diethyl groups, followed by the introduction of a trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole core or the attached substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The indole core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-5-(trifluoromethyl)morpholine: Shares the diethyl and trifluoromethyl groups but differs in the core structure.
3,3-Diethyl-5,5’-dichlorothiacarbocyanine: Contains similar diethyl groups but has different substituents and applications.
Uniqueness
3,3-Diethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is unique due to the combination of its indole core and trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16F3NO |
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Molecular Weight |
259.27 g/mol |
IUPAC Name |
3,3-diethyl-5-(trifluoromethoxy)-1,2-dihydroindole |
InChI |
InChI=1S/C13H16F3NO/c1-3-12(4-2)8-17-11-6-5-9(7-10(11)12)18-13(14,15)16/h5-7,17H,3-4,8H2,1-2H3 |
InChI Key |
FMDNAUFNLHKXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)OC(F)(F)F)CC |
Origin of Product |
United States |
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